10-Hydroxyamitriptyline-N-glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

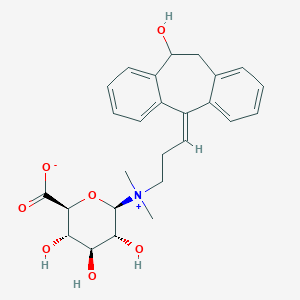

10-Hydroxyamitriptyline-N-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C26H31NO7 and its molecular weight is 469.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biotransformation of Amitriptyline

Amitriptyline undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, leading to several metabolites, including 10-hydroxyamitriptyline. This metabolite can further be conjugated to form 10-hydroxyamitriptyline-N-glucuronide via glucuronidation, which enhances its solubility and facilitates excretion in urine .

Quantification Techniques

The quantification of this compound in biological fluids is essential for assessing therapeutic levels and understanding drug interactions. Various analytical methods have been employed, including:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been widely used for the simultaneous measurement of amitriptyline and its metabolites in plasma and urine samples. Studies have shown that GC-MS can achieve high sensitivity and specificity in detecting low concentrations of these compounds .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique allows for rapid analysis with minimal sample preparation, making it suitable for routine clinical monitoring of antidepressants and their metabolites .

Excretion Patterns

Research indicates that a significant portion (35-60%) of conjugated 10-hydroxyamitriptyline is excreted as N-glucuronides in urine following amitriptyline administration. This finding underscores the importance of glucuronidation in the metabolic pathway of amitriptyline .

Therapeutic Monitoring

The measurement of this compound levels can provide insights into patient adherence to therapy and potential drug interactions. For instance, studies have shown that patients with chronic depression often exhibit varying levels of this metabolite, which may correlate with treatment efficacy .

Case Studies

- Patient Monitoring : A study involving five manic-depressed patients demonstrated that over a 40-day period, the concentration of 10-hydroxyamitriptyline was consistently higher than that of amitriptyline itself, suggesting significant biotransformation during treatment. The average concentration recorded was approximately 3.82 µg/L for 10-hydroxyamitriptyline, while amitriptyline levels were negligible .

- Drug Interaction Studies : In another investigation, patients receiving multiple medications showed altered levels of this compound, highlighting the need for careful monitoring in polypharmacy situations to avoid adverse effects .

Environmental Impact

Beyond clinical applications, there is growing interest in the environmental persistence of amitriptyline and its metabolites, including this compound. Research indicates that these compounds can accumulate in agricultural soils, raising concerns about their ecological effects and potential bioaccumulation in food chains .

特性

CAS番号 |

130209-87-9 |

|---|---|

分子式 |

C26H31NO7 |

分子量 |

469.5 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3Z)-3-(9-hydroxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-dimethylazaniumyl]oxane-2-carboxylate |

InChI |

InChI=1S/C26H31NO7/c1-27(2,25-23(31)21(29)22(30)24(34-25)26(32)33)13-7-12-17-16-9-4-3-8-15(16)14-20(28)19-11-6-5-10-18(17)19/h3-6,8-12,20-25,28-31H,7,13-14H2,1-2H3/b17-12-/t20?,21-,22-,23+,24-,25+/m0/s1 |

InChIキー |

ROSNKPATLOVTEX-MMVWVLHHSA-N |

SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

異性体SMILES |

C[N+](C)(CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |

正規SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

同義語 |

10-hydroxyamitriptyline-N-glucuronide 10-hydroxyamitriptyline-N-glucuronide, (E)-isomer 10-OH-AT-N-Gluc |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。